

Roquefortine E Analytical Standard: A Comprehensive Guide for Researchers

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Compound of Interest		
Compound Name:	Roquefortine E	
Cat. No.:	B1233467	Get Quote

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This document provides detailed application notes and protocols for the use of **Roquefortine E** analytical standards, designed for researchers, scientists, and professionals in drug development. **Roquefortine E**, a diketopiperazine alkaloid, is a subject of interest in natural product chemistry and pharmacology.

Introduction to Roquefortine E

Roquefortine E is a fungal metabolite first isolated from an Australian isolate of Gymnoascus reessii. It belongs to the roquefortine group of mycotoxins, which are characterized by a core structure derived from the amino acids tryptophan and histidine. As an analogue of the more widely studied Roquefortine C, **Roquefortine E** features an additional isoprenyl unit on the imidazole ring. While its biological activities are still under investigation, it has been noted as a selective, albeit weakly active, antitumor agent. The availability of a high-purity analytical standard is crucial for accurate quantification and further research into its pharmacological properties.

Roquefortine E Analytical Standard Availability

A primary supplier for **Roquefortine E** analytical standard is TOKU-E. Below is a summary of the product specifications. At present, other commercial suppliers for a dedicated **Roquefortine E** analytical standard are not readily identifiable. Researchers may need to



consider custom synthesis or isolation from fungal cultures for larger quantities or alternative sources.

Table 1: Roquefortine E Analytical Standard Specifications

Parameter	Specification
Supplier	TOKU-E
Product Code	R035
CAS Number	871982-52-4
Molecular Formula	C27H31N5O2
Molecular Weight	457.6 g/mol
Purity	>95% by HPLC
Appearance	White solid
Storage Conditions	-20°C
Solubility	Soluble in ethanol, methanol, DMF, or DMSO

Experimental Protocols

Due to the limited availability of specific, published analytical methods for a **Roquefortine E** analytical standard, the following protocols are adapted from established methods for the closely related and structurally similar compound, Roquefortine C. These protocols should be validated in the user's laboratory for suitability.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of **Roquefortine E** for calibration and experimental use.

Materials:

Roquefortine E analytical standard



- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Dimethyl sulfoxide (DMSO)
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Protocol:

- Stock Solution (1 mg/mL):
 - Allow the vial of Roquefortine E analytical standard to equilibrate to room temperature before opening to prevent condensation.
 - 2. Accurately weigh a suitable amount (e.g., 1 mg) of the standard.
 - 3. Dissolve the weighed standard in a minimal amount of DMSO and then bring to the final volume with methanol or acetonitrile in a volumetric flask. For example, for a 1 mg/mL solution, dissolve 1 mg in 50 μ L of DMSO and then add methanol to a final volume of 1 mL.
 - 4. Sonicate for 5-10 minutes to ensure complete dissolution.
 - 5. Store the stock solution at -20°C in an amber vial to protect from light.
- Working Solutions:
 - Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the analytical method.
 - 2. For example, to prepare a 10 μ g/mL working solution, dilute 10 μ L of the 1 mg/mL stock solution to a final volume of 1 mL with the mobile phase.



3. Prepare fresh working solutions daily.

High-Performance Liquid Chromatography (HPLC) Method (Adapted from Roquefortine C analysis)

Objective: To provide a robust HPLC method for the separation and quantification of **Roquefortine E**.

Instrumentation and Conditions:

Parameter	Recommended Condition
Instrument	HPLC system with UV or DAD detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm and 310 nm
Injection Volume	10 μL

Protocol:

- Prepare the mobile phases and degas them before use.
- Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
- Inject a series of calibration standards of **Roquefortine E** to generate a calibration curve.
- Inject the prepared samples.



• Quantify the amount of **Roquefortine E** in the samples by comparing the peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Adapted from Diketopiperazine Mycotoxin Analysis)

Objective: To provide a highly sensitive and selective method for the detection and quantification of **Roquefortine E**.

Instrumentation and Conditions:

Parameter	Recommended Condition
Instrument	LC-MS/MS system with a triple quadrupole mass spectrometer
Ionization Source	Electrospray Ionization (ESI) in positive mode
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase	A: Water with 0.1% Formic Acid and 5 mM Ammonium FormateB: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL
MS/MS Transitions	Precursor Ion (Q1): m/z 458.2Product Ions (Q3): To be determined by infusion of the standard. Likely fragments would involve the loss of the isoprenyl group and fragmentation of the diketopiperazine ring.

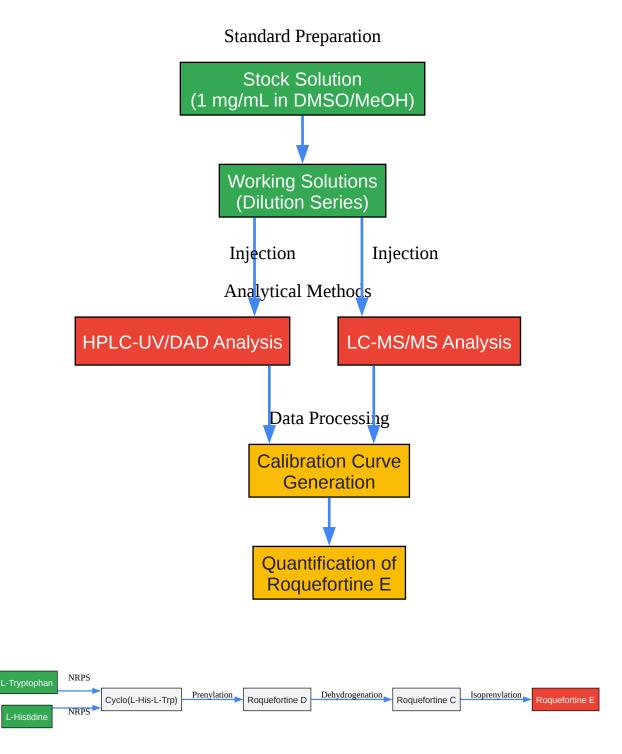


Protocol:

- Optimize the MS/MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of **Roquefortine E** into the mass spectrometer.
- Develop a Multiple Reaction Monitoring (MRM) method with at least two transitions for quantification and confirmation.
- Prepare the mobile phases and equilibrate the LC-MS/MS system.
- Inject a series of calibration standards to establish a linear range and limit of detection (LOD) and quantification (LOQ).
- Analyze the samples using the developed LC-MS/MS method.

Visualizations





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